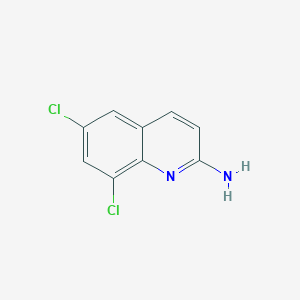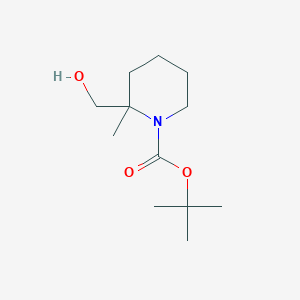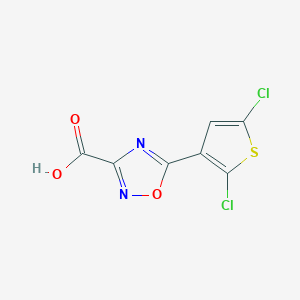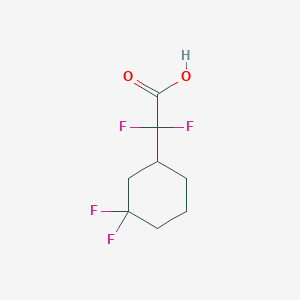
2-(3,3-Difluorocyclohexyl)-2,2-difluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of two difluorocyclohexyl groups and a difluoroacetic acid moiety. This compound is notable for its unique structural features, which contribute to its distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid typically involves the fluorination of cyclohexyl derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination and high yields.
Industrial Production Methods
In an industrial setting, the production of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, safety, and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol derivatives.
Scientific Research Applications
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in enzymatic reactions or as a ligand in receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluorocyclohexyl)acetic acid
- 2,2-Difluoroacetic acid
- 3,3-Difluorocyclohexanol
Uniqueness
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is unique due to the combination of difluorocyclohexyl and difluoroacetic acid moieties, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
Molecular Formula |
C8H10F4O2 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
2-(3,3-difluorocyclohexyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H10F4O2/c9-7(10)3-1-2-5(4-7)8(11,12)6(13)14/h5H,1-4H2,(H,13,14) |
InChI Key |
CNMVLQKWSLCHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


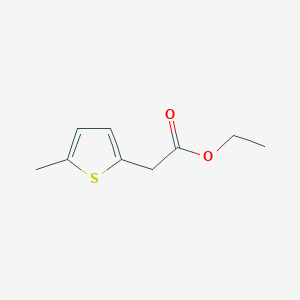
![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
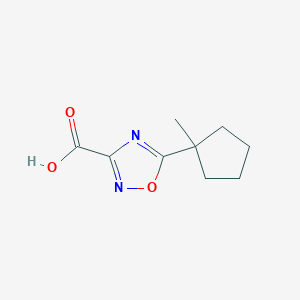

![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)
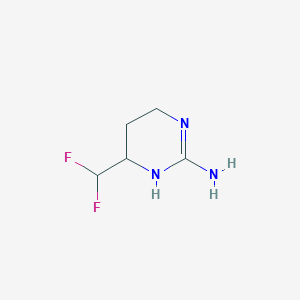
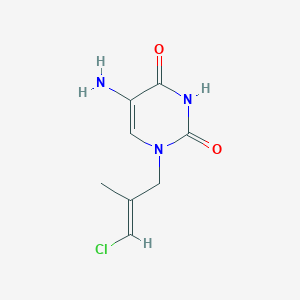

![7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13063661.png)
